molecular formula C8H8BrNO3 B6221250 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid CAS No. 2758001-79-3

5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid

Cat. No.: B6221250
CAS No.: 2758001-79-3
M. Wt: 246.1
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Description

5-Bromo-6-methoxy-2-methylpyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid typically involves the bromination of 2-methylpyridine derivatives followed by methoxylation and carboxylation reactions. One common method involves the bromination of 2-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromo-2-methylpyridine is then subjected to methoxylation using methanol and a base like sodium methoxide. Finally, the carboxylation step is carried out using carbon dioxide under high pressure and temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination, methoxylation, and carboxylation reactions are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxy

Properties

CAS No.

2758001-79-3

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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